Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate
Description
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate is a fluorinated pyridine derivative with a structure comprising a pyridine ring substituted with a fluorine atom at the 5-position and an ethoxyacetate group at the 2-position. Fluorinated pyridines are valued for their enhanced metabolic stability, bioavailability, and receptor-binding affinity compared to non-fluorinated analogs .
Properties
CAS No. |
777-88-8 |
|---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10FNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3 |
InChI Key |
YHNVCQAPYNAFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate typically involves the reaction of 5-fluoropyridine-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate (CAS 1393566-89-6)
- Structure : Features a methyl group at the 6-position and fluorine at the 5-position on the pyridine ring.
- Molecular Formula: C₁₀H₁₂FNO₂.
- This modification is common in drug candidates targeting central nervous system receptors .
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate (CID 54594700)
- Structure: Replaces the oxygen atom in the ethoxyacetate group with an amino group.
- Molecular Formula : C₉H₁₁FN₂O₂.
- Key Differences: The amino group introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors) but reduce metabolic stability due to susceptibility to oxidation .
Halogen-Substituted Analogs
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS 1335057-98-1)
- Structure : Bromine at the 5-position and fluorine at the 3-position.
- Molecular Formula: C₉H₈BrFNO₂.
- Key Differences : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets in proteins, but it increases molecular weight and reduces solubility .
Ethyl 2-(5-iodopyridin-2-yl)acetate (CAS 1402390-60-6)
Heterocyclic and Functional Group Modifications
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- Structure : Replaces the pyridine ring with a coumarin (chromen-2-one) system.
- Key Differences : The coumarin core enables π–π stacking interactions and weak hydrogen bonding (e.g., C–H⋯O), influencing crystalline packing and solid-state stability. This structural motif is prevalent in anticoagulant and antioxidant drug candidates .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine ring with a thietane substituent.
Structural and Functional Data Table
Research Implications and Gaps
- Fluorine’s Role : The 5-fluoro substituent in this compound likely enhances metabolic stability and bioavailability, as seen in analogs like Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate .
- Synthetic Challenges : Differences in crystallinity (e.g., coumarin derivatives form ordered sheets via π–π stacking ) versus pyridine-based esters suggest divergent purification strategies.
- Biological Activity: Amino-substituted analogs (e.g., CID 54594700) highlight the trade-off between hydrogen bonding and oxidative stability, warranting further pharmacokinetic studies .
Biological Activity
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of a fluorinated pyridine moiety enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
This compound features an ethyl ester group linked to a pyridine derivative with a fluorine atom at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 183.18 g/mol. The structural uniqueness of this compound is highlighted in the following table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains fluorine at the 5-position, enhancing reactivity | |
| Ethyl 2-(pyridin-2-yloxy)acetate | Lacks fluorine; serves as a simpler analog | |
| Ethyl 2-(4-chloropyridin-2-yloxy)acetate | Contains chlorine instead of fluorine |
Synthesis
The synthesis of this compound typically involves the reaction between 5-fluoropyridine-2-ol and ethyl bromoacetate. This reaction is generally conducted in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). Heating the reaction mixture promotes the formation of the desired product, which can be further purified through standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activities. The presence of the fluorinated pyridine moiety suggests that it may interact with various biological targets, potentially acting as an antimicrobial or antifungal agent. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that its interactions with biological targets are influenced by its structural features, particularly the pyridine ring. This allows for effective binding through hydrogen bonding and π-π interactions with enzymes and receptors, leading to therapeutic effects.
Case Studies
- Antiviral Activity : A study demonstrated that compounds similar to this compound exhibited antiviral properties against influenza viruses. The mechanism involved inhibition of neuraminidase activity, which is crucial for viral replication. This suggests potential applications in developing antiviral agents targeting respiratory viruses .
- Receptor Interaction Studies : In vitro assays have shown that derivatives of this compound can act as agonists for dopamine receptors (D2/D3/5-HT1A). Compounds exhibiting such dual or multitarget activities are promising candidates for treating neuropsychiatric disorders .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Inhibition of target enzymes/receptors |
| Ethyl 2-(pyridin-2-yloxy)acetate | Limited activity observed | Lacks fluorine; less reactive |
| Ethyl 3-(pyridin-3-yloxy)acetate | Moderate activity reported | Structural variation affects binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
